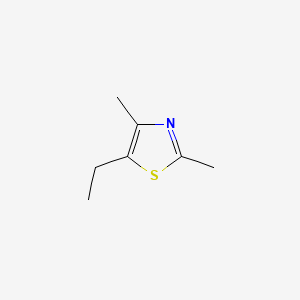

5-Ethyl-2,4-dimethylthiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazole, a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, represents a cornerstone in the field of medicinal and synthetic chemistry. nih.govthegoodscentscompany.com The aromatic nature and unique electronic properties of the thiazole ring, which arise from the electron-donating sulfur atom and the electron-accepting C=N group, make it a stable and versatile scaffold. thegoodscentscompany.com This structural motif is integral to numerous natural and synthetic molecules that exhibit significant biological activity. nih.gov

The importance of the thiazole nucleus is highlighted by its presence in essential natural products such as thiamine (B1217682) (Vitamin B1), a vital coenzyme for metabolism, and in the core structure of penicillin antibiotics. nih.govnist.gov In the pharmaceutical industry, thiazole derivatives are foundational to a wide array of therapeutic agents. Notable examples include sulfazole (an antimicrobial), ritonavir (B1064) (an antiretroviral used to treat HIV/AIDS), and abafungin (B1664290) (an antifungal). thegoodscentscompany.comnist.gov Furthermore, ongoing research continues to uncover the potential of thiazole-based compounds as anticancer, antiviral, antiparasitic, and antioxidant agents. nih.gov Beyond medicine, thiazoles are utilized as intermediates in the synthesis of dyes, fungicides, and agrochemicals, demonstrating their broad industrial relevance. thegoodscentscompany.com The enduring and expanding applications of thiazole derivatives secure their role as a subject of intensive and fruitful research in modern chemistry. nih.govprepchem.com

Overview of 5-Ethyl-2,4-dimethylthiazole as a Research Subject

Within the large family of thiazoles, this compound (CAS No. 38205-61-7) is a notable compound, primarily recognized for its role in flavor and fragrance chemistry. thegoodscentscompany.comorgsyn.org It is structurally classified as a 2,4,5-trisubstituted thiazole, featuring methyl groups at positions 2 and 4, and an ethyl group at position 5 of the thiazole ring. orgsyn.orgnih.gov This specific substitution pattern dictates its distinct chemical and sensory properties.

This compound is a key contributor to the desirable aromas generated during the thermal processing of food, such as in the Maillard reaction between amino acids and reducing sugars. nih.gov It imparts characteristic nutty, roasted, meaty, and earthy flavor notes. thegoodscentscompany.com Consequently, it has been identified as a volatile flavor component in a variety of foods, including roasted coffee (both Arabica and Robusta) and certain mushrooms. orgsyn.orgthegoodscentscompany.com

The following tables provide a summary of the key chemical and physical properties of this compound based on available research data.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-ethyl-2,4-dimethyl-1,3-thiazole nih.gov |

| CAS Number | 38205-61-7 nih.gov |

| Chemical Formula | C₇H₁₁NS nih.gov |

| Molecular Weight | 141.23 g/mol nih.gov |

| SMILES | CCC1=C(N=C(S1)C)C nih.gov |

| InChIKey | DALUCNUGMDNXET-UHFFFAOYSA-N nist.gov |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 199.0 to 200.0 °C (at 760 mmHg) | thegoodscentscompany.com |

| Flash Point | 71.67 °C (161.0 °F) | thegoodscentscompany.com |

| Vapor Pressure | 0.484 mmHg (at 25 °C, est.) | thegoodscentscompany.com |

| Kovats Retention Index (Standard Non-polar) | 1047 - 1077 | nih.gov |

| Kovats Retention Index (Standard Polar) | 1428 - 1455 | nih.gov |

| Organoleptic Profile | Nutty, Roasted, Meaty, Earthy | thegoodscentscompany.com |

Structure

3D Structure

Properties

CAS No. |

38205-61-7 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

5-ethyl-2,4-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |

InChI Key |

DALUCNUGMDNXET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(S1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethyl 2,4 Dimethylthiazole and Its Structural Analogs

Strategies for Thiazole (B1198619) Ring Construction: Foundational Principles

The assembly of the thiazole ring is a fundamental step that has been the subject of extensive research. Classical methods have been refined and new pathways developed to improve efficiency, yield, and substrate scope.

Hantzsch Thiazole Synthesis and Modern Variants

The most prominent and widely recognized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887. harvard.edu The classic reaction involves the condensation of an α-haloketone with a thioamide. harvard.edumasterorganicchemistry.com For the synthesis of 5-Ethyl-2,4-dimethylthiazole, this would conceptually involve the reaction between 3-bromo-2-pentanone and thioacetamide. The reaction proceeds via a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Modern advancements have focused on enhancing the efficiency and environmental footprint of the Hantzsch synthesis. These variants often result in higher yields, shorter reaction times, and milder conditions. One significant development is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. thegoodscentscompany.com

Another approach involves the use of solid-supported catalysts and green chemistry principles. For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in one-pot, three-component Hantzsch syntheses, achieving good to excellent yields under both conventional heating and ultrasonic irradiation. wikipedia.org Solvent-free, or "neat," reaction conditions, sometimes assisted by grinding, also represent a green alternative that can enhance reaction rates and improve yields. harvard.edu

The choice of reaction conditions can also influence the regioselectivity of the synthesis, particularly when using N-substituted thioamides. While reactions in neutral solvents typically yield 2-amino-substituted thiazoles, conducting the synthesis under acidic conditions (e.g., in an HCl-Ethanol mixture) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. nih.gov

Thioamide-based Cyclization Reactions

Beyond the classic Hantzsch reaction with α-haloketones, thioamides are versatile precursors in various other cyclization strategies to form the thiazole ring. These methods provide access to a diverse range of substituted thiazoles by pairing thioamides with different reaction partners.

For example, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides to produce 2,4-disubstituted thiazoles under metal-free conditions. masterorganicchemistry.com This method is noted for its simplicity and broad functional group tolerance. masterorganicchemistry.comnih.gov Lawesson's reagent is another key player, used for the chemoselective thionation of functionalized enamides, which then undergo cyclization to form 2,4,5-trisubstituted thiazoles. thegoodscentscompany.com This route is particularly useful for introducing ester or amide functionalities at the 4-position of the thiazole ring. thegoodscentscompany.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex thiazole derivatives in a single step. A clean, catalyst-free MCR of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions can produce a variety of trisubstituted thiazoles. nih.gov

Targeted Functionalization of Thiazole Core Structures

Once the thiazole core is constructed, further functionalization is often required to produce the target molecule or its analogs. These strategies involve the selective introduction of substituents onto the pre-formed heterocyclic ring.

Regioselective Substitution Approaches for Thiazole Derivatives

Achieving the desired substitution pattern on the thiazole ring is a significant synthetic challenge. Regioselective methods aim to control the precise location of incoming functional groups. For instance, the synthesis of 2,5- and 4,5-disubstituted thiazoles can be controlled through the base-induced cyclization of specifically designed acyclic precursors. wikipedia.org The reaction of methyl-2-oxo-2-(amino)ethanedithioates with either tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate allows for the regioselective formation of different isomers with high yields. wikipedia.org

Another powerful technique involves the functionalization of a pre-existing thiazole. Direct C-H arylation, catalyzed by transition metals like palladium or copper, allows for the introduction of aryl groups at specific positions on the thiazole ring without prior halogenation. masterorganicchemistry.com For example, palladium(II) acetate (B1210297) can catalyze the direct arylation of thiazole derivatives with aryl bromides. masterorganicchemistry.com Similarly, copper(I) iodide, in combination with a base, facilitates the arylation of electron-rich heterocycles. masterorganicchemistry.com These methods are crucial for building complex, poly-substituted thiazole analogs.

Reductive Amination Pathways for Alkylthiazole Derivatives

Reductive amination is a highly effective method for introducing alkylamino groups onto a heterocyclic core, or for synthesizing amines in general. wikipedia.orglibretexts.org This two-step, often one-pot, procedure is a cornerstone for functionalizing thiazoles bearing a carbonyl group, typically an aldehyde (formylthiazole).

The process begins with the reaction of a thiazole aldehyde with a primary or secondary amine under weakly acidic conditions to form an intermediate imine or iminium ion. wikipedia.orglibretexts.org This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the overalkylation problems that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective. harvard.edunih.gov They can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its high selectivity, functional group tolerance, and the avoidance of toxic cyanide byproducts. harvard.edunih.gov This pathway is invaluable for converting a thiazole aldehyde into a diverse array of secondary and tertiary amines, thereby creating functionalized alkylthiazole derivatives.

Yield Optimization and Reaction Condition Analysis in Thiazole Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired thiazole product while minimizing reaction time and environmental impact. Key parameters that are frequently analyzed include the choice of catalyst, solvent, temperature, and energy source.

In the Hantzsch synthesis, the catalyst and solvent system play a crucial role. Studies have compared various catalysts and solvents for model reactions, demonstrating that the right combination can significantly improve outcomes.

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 3.5 h | 70 | wikipedia.org |

| 2 | TSA (10) | Ethanol | Reflux | 2 h | 85 | wikipedia.org |

| 3 | SiW/SiO₂ (1.5) | Ethanol | Reflux | 2 h | 90 | wikipedia.org |

| 4 | SiW/SiO₂ (1.5) | Acetonitrile | Reflux | 2.5 h | 82 | wikipedia.org |

| 5 | SiW/SiO₂ (1.5) | Dichloromethane | Reflux | 4 h | 65 | wikipedia.org |

| 6 | SiW/SiO₂ (1.5) | Solvent-free | 80 °C | 1.5 h | 88 | wikipedia.org |

TSA: p-Toluenesulfonic acid; SiW/SiO₂: Silica-supported tungstosilisic acid. Data adapted from a model three-component reaction. wikipedia.org

The use of unconventional energy sources has also proven effective. Ultrasound-assisted synthesis, for example, can lead to dramatically reduced reaction times and high yields, even at room temperature. nih.govwikipedia.org

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation

| Method | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 80 °C | 1.5 h | 88 | wikipedia.org |

| Ultrasonic Irradiation | Room Temp. | 2 h | 90 | wikipedia.org |

| Lipase-catalyzed (Ultrasound) | Room Temp. | 10 min | 97 | nih.gov |

Data from representative Hantzsch-type syntheses. nih.govwikipedia.org

These findings highlight a clear trend towards greener, more efficient protocols. The move to solvent-free conditions or aqueous media, coupled with catalytic amounts of reusable catalysts and energy-efficient activation methods like ultrasound, represents the forefront of modern thiazole synthesis optimization. nih.govwikipedia.org

Biosynthetic Pathways and Formation Mechanisms of 5 Ethyl 2,4 Dimethylthiazole

Maillard Reaction Pathways Leading to Thiazole (B1198619) Formation in Food Systems

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of flavor development in cooked foods and a primary route to the synthesis of thiazoles. sandiego.edu This complex cascade of reactions generates a plethora of volatile and non-volatile compounds, including the characteristic nutty and roasted notes associated with 5-Ethyl-2,4-dimethylthiazole.

Role of Sulfur-Containing Precursors

The presence of sulfur-containing compounds, particularly the amino acid cysteine, is fundamental to the formation of thiazoles. wikipedia.orgresearchgate.net Cysteine serves as a crucial donor of the sulfur atom required for the thiazole ring structure. wikipedia.org During the Maillard reaction, the degradation of cysteine provides the necessary hydrogen sulfide (B99878) (H₂S) that reacts with other intermediates to form the thiazole ring. researchgate.net The interaction between cysteine and reducing sugars, such as glucose, has been identified as a key pathway for the generation of various flavor compounds, including thiazoles. researchgate.netnih.gov

Involvement of Ammonia and Aldehyde Intermediates

Ammonia, typically derived from the degradation of amino acids during the Maillard reaction, is another critical component in thiazole formation. researchgate.net It provides the nitrogen atom for the thiazole ring. The reaction also involves various aldehyde intermediates, which are formed from both sugar fragmentation and the Strecker degradation of amino acids. acs.org Specifically, the reaction between hydrogen sulfide, ammonia, and dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are degradation products of glucose, has been proposed as a key route to the formation of certain thiazoles. researchgate.netnih.gov

Contributions from Lipid Oxidation Pathways

While the Maillard reaction is a primary pathway, lipid oxidation also contributes to the formation of precursors for thiazole synthesis. researchgate.net The thermal degradation of lipids, particularly unsaturated fatty acids, generates a variety of reactive carbonyl compounds, including aldehydes and ketones. nih.gov These lipid-derived carbonyls can then participate in the Maillard reaction, reacting with sulfur and nitrogen donors to form heterocyclic compounds like thiazoles. The interaction between lipid oxidation products and Maillard reaction intermediates can lead to an increased production of certain flavor compounds, including thiophenes and thiazoles. researchgate.net

Influence of Thermal Processing Parameters on Thiazole Generation

The conditions of thermal processing, such as temperature, time, and pH, significantly influence the rate and extent of thiazole formation. Higher temperatures generally accelerate the Maillard reaction and lipid oxidation, leading to a greater production of volatile compounds, including this compound. researchgate.net The duration of heating also plays a crucial role, with longer cooking times often resulting in higher concentrations of these flavor compounds. The pH of the food matrix can also affect the reaction pathways, influencing the degradation of precursors and the subsequent formation of thiazoles. For instance, studies on the formation of a similar compound, 2-acetylthiazole, have shown that its generation is dependent on the pH of the model system.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 5-Ethyl-2,4-dimethylthiazole. The compound has a molecular formula of C₇H₁₁NS and a molecular weight of approximately 141.24 g/mol . nih.govontosight.ai In mass spectrometry, the molecule is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture using a gas chromatograph. The separated compound then enters the mass spectrometer for detection and identification. The NIST Mass Spectrometry Data Center records a NIST number of 30760 for this compound, indicating its presence in their main library of mass spectra. nih.gov This library contains a comprehensive collection of mass spectra that can be used to confirm the identity of the compound.

The retention index of a compound is a key parameter in GC analysis. For this compound, the Kovats retention index has been reported under different conditions. On a standard non-polar column, values such as 1072, 1077, and 1054.4 have been recorded. nih.gov On a standard polar column, the retention indices are higher, with reported values including 1428, 1443, and 1450. nih.gov These retention indices, in conjunction with the mass spectrum, provide a high degree of confidence in the identification of this compound in complex mixtures.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁NS | nih.govontosight.ai |

| Molecular Weight | 141.24 g/mol | nih.gov |

| NIST Number | 30760 | nih.gov |

| Kovats Retention Index (Standard Non-polar) | 1072, 1077, 1054.4 | nih.gov |

| Kovats Retention Index (Standard Polar) | 1428, 1443, 1450 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule shows a series of absorption bands, each corresponding to a specific vibrational mode of a bond or group of atoms. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C=N, and C-S stretching and bending vibrations within the thiazole (B1198619) ring and its substituents. A study on methylthiazoles indicated that C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while bands associated with the thiazole ring itself are also prominent. cdnsciencepub.com Research on a related compound, 5-acetyl-2,4-dimethylthiazole (B181997), identified a strong band for the C=N stretching mode. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. While specific UV-Vis data for this compound was not found, a study on 5-acetyl-2,4-dimethylthiazole investigated its UV-Vis absorption in different solvents, indicating that the electronic transitions of the thiazole ring are a key feature of its spectrum. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5 Ethyl 2,4 Dimethylthiazole and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mjcce.org.mk For thiazole (B1198619) derivatives, DFT calculations, often employing basis sets like B3LYP/LanL2DZ, are utilized to optimize molecular geometry and simulate vibrational frequencies. scielo.org.mxresearchgate.net These theoretical calculations are frequently validated by comparing the results with experimental data from techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy, often showing excellent agreement. mjcce.org.mk

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a critical parameter for determining molecular stability and reactivity.

In studies of 5-acetyl-2,4-dimethylthiazole (B181997), a close analog of 5-Ethyl-2,4-dimethylthiazole, the HOMO-LUMO energy gap was calculated to be 4.42 eV using the HSEH1PBE/LanL2DZ level of theory. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis indicates that charge transfer primarily occurs within the molecule and is associated with a π → π* transition. researchgate.net

Table 1: FMO Analysis of 5-acetyl-2,4-dimethylthiazole

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | - | Electron Donating Ability |

| ELUMO | - | Electron Accepting Ability |

| Energy Gap (ΔE) | 4.42 researchgate.net | High Kinetic Stability, Low Reactivity |

Molecular Electrostatic Potential (MESP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, providing insights into its reactive sites. researchgate.net The MESP map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with neutral or intermediate potential. This method is valuable for predicting non-covalent interactions, particularly hydrogen bonding, and understanding how a molecule will interact with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This technique is crucial for understanding the binding mechanisms of potential drugs and for virtual screening of compound libraries. nih.gov For thiazole derivatives, docking studies have been extensively used to investigate their potential as inhibitors for various biological targets implicated in diseases like cancer. mdpi.comnih.govresearchgate.net

These simulations calculate a docking score, which estimates the binding affinity between the ligand and the target protein. For instance, various newly synthesized thiazole derivatives have been docked against proteins such as Rho6, aromatase, epidermal growth factor receptor (EGFR), and tubulin to assess their anticancer potential. nih.govmdpi.comnih.gov The results of these studies reveal key binding interactions, such as hydrogen bonds and arene-cation interactions, between the thiazole compounds and the amino acid residues in the active site of the target protein. mdpi.com For example, studies on 5-acetyl-2,4-dimethylthiazole suggested its potential as an antiproliferative agent by docking it against vascular endothelial growth factor (VEGFR-2). scielo.org.mxresearchgate.net

Table 2: Examples of Molecular Docking Studies on Thiazole Analogs

| Thiazole Analog | Protein Target | Docking Score (kcal/mol) | Key Finding |

|---|---|---|---|

| Compound 4c (a thiazole derivative) | Aromatase (PDB: 3S7S) | -7.91 mdpi.com | Potential inhibitor for breast cancer therapy. mdpi.com |

| Compound 4c (a thiazole derivative) | CDK2 (Cyclin-dependent kinase 2) | -6.64 mdpi.com | Potential inhibitor for cell cycle regulation. mdpi.com |

| Compounds 7c and 9a (bis-thiazole derivatives) | Tubulin (PDB: 4O2B) | Not specified, but noted excellent binding mode | Potent tubulin polymerization inhibitors. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a pivotal role in modern SAR by correlating specific structural features with observed activity, thereby guiding the design of more potent and selective molecules. nih.gov

For thiazole derivatives, SAR studies have revealed that modifications to substituents on the thiazole ring can significantly impact their inhibitory activity against various enzymes. academie-sciences.fr For example, research on thiazole-based cholinesterase inhibitors showed that the type and position of substituents (e.g., methoxy or trifluoromethyl groups) on an associated phenyl ring could dramatically alter the inhibitory potency (IC50 values). academie-sciences.fr Computational analyses combined with experimental results help to build pharmacophore models, which define the essential structural features required for biological activity. nih.gov These studies have shown that for certain targets, a bulky moiety attached to the thiazole core is favored for potent inhibition. nih.gov

In Silico Prediction of Pharmacokinetic Properties for Thiazole Derivatives

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential liabilities, reducing the time and cost associated with experimental testing. nih.govscilit.comnih.gov

For various thiazole and thiadiazole derivatives, computational tools are used to predict properties such as oral bioavailability, adherence to Lipinski's Rule of Five, and potential toxicity. nih.govsemanticscholar.org Lipinski's rule helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Studies on novel thiazole Schiff base derivatives, for example, have used in silico ADMET prediction to validate their potential for oral bioavailability. nih.gov These computational screens are essential for prioritizing which synthesized compounds should proceed to more rigorous preclinical and clinical testing. nih.govscilit.com

Table 3: Predicted ADMET Properties for Representative Thiazole Derivatives

| Property | Prediction Tool/Method | Finding | Reference |

|---|---|---|---|

| Drug-Likeness | Molinspiration, Rule of Five | Substituted thiadiazoles show relevant drug-likeness profiles. | |

| Oral Bioavailability | In silico prediction | Synthesized thiazole Schiff bases validated for oral bioavailability. | nih.gov |

| Pharmacokinetics (ADMET) | Pre-ADMET, SwissADME | Thiadiazole derivatives can be investigated as lead molecules for drug development. | nih.govscilit.com |

| Blood-Brain Barrier Penetration | In silico prediction | Some substituted thiadiazoles are predicted to penetrate the blood-brain barrier. | |

Investigation of Biological Activities and Mechanistic Insights in Vitro

Antimicrobial Efficacy in In Vitro Models

Antibacterial Studies Against Select Microbial Pathogens

There is no available scientific literature detailing the in vitro antibacterial activity of 5-Ethyl-2,4-dimethylthiazole against any microbial pathogens.

Antifungal Assessments in Laboratory Settings

No published studies were found that assess the in vitro antifungal efficacy of this compound.

Anticancer Potential in Cell Line-Based Assays

Cytotoxicity Evaluation against Human Cancer Cell Lines

There is no available data from in vitro assays evaluating the cytotoxic effects of this compound on human cancer cell lines.

Mechanisms of Cell Death Induction (e.g., Apoptosis) in Vitro

As no cytotoxicity data exists, there are consequently no studies investigating the mechanisms of cell death, such as the induction of apoptosis, by this compound.

Antioxidant Activity in In Vitro Systems

No specific in vitro studies have been published that measure the antioxidant capacity of this compound.

Emerging Biological Activities of Thiazole (B1198619) Derivatives in In Vitro Models

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives being investigated for a wide array of pharmacological effects. globalresearchonline.neteurekaselect.com While the specific compound this compound is noted, broader in vitro research on related thiazole structures has revealed significant potential in several key areas of therapeutic interest. These studies highlight the versatility of the thiazole ring in interacting with various biological targets. globalresearchonline.netbiointerfaceresearch.com

Thiazole-containing compounds are recognized for a multitude of biological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, and anticancer properties. eurekaselect.com The modification of substituents on the thiazole ring is a common strategy in drug discovery to develop new molecules with enhanced potency. globalresearchonline.net

Recent research has focused on several emerging biological activities of thiazole derivatives in in vitro models:

Antiviral Activity: Certain thiazole derivatives have demonstrated potential as antiviral agents. For instance, some have been investigated for their ability to inhibit the replication of viruses, including HIV. globalresearchonline.net

Anti-inflammatory Activity: A number of thiazole derivatives have been synthesized and shown to possess anti-inflammatory properties in in vitro assays. scilit.commdpi.com These compounds are often designed to target enzymes or signaling pathways involved in the inflammatory response.

Analgesic Activity: Thiazole derivatives have also been explored for their potential analgesic effects. scilit.com

Antimicrobial Activity: The antibacterial and antifungal activities of thiazole derivatives are well-documented. biointerfaceresearch.comnih.gov They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, including Candida albicans. nih.govnih.gov Some derivatives have exhibited antibacterial activity comparable to standard drugs like ampicillin (B1664943). researchgate.net

Anticancer Activity: A significant area of research involves the anticancer properties of thiazole derivatives. mdpi.commdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells, through mechanisms such as inducing apoptosis and cell cycle arrest. mdpi.commdpi.com

The following table summarizes the in vitro biological activities of selected thiazole derivatives.

Interactive Data Table: In Vitro Biological Activities of Selected Thiazole Derivatives| Compound Class | Biological Activity | Cell Line/Organism | Key Findings | Reference(s) |

| Thiazole Derivatives | Anticancer | MCF-7, HepG2 | Exhibited antiproliferative activity. | mdpi.com |

| Thiazole Derivatives | Antibacterial | Gram-positive & Gram-negative bacteria | Showed excellent antibacterial activity. | biointerfaceresearch.com |

| Thiazole Derivatives | Antifungal | Candida albicans | Displayed moderate to weak antifungal activity. | nih.gov |

| Thiazole Derivatives | Anticonvulsant | Not specified | Demonstrated strong anticonvulsant action. | mdpi.com |

| Thiazole Derivatives | Anti-Candida | C. albicans | Showed promising inhibitory activity. | nih.gov |

| Thiazole Derivatives | Antimicrobial | Staphylococcus aureus, Bacillus subtilis | Activity comparable to ampicillin and gentamicin. | researchgate.net |

Elucidation of Molecular Targets and Pathways of Action (Based on In Vitro and Computational Studies)

Understanding the molecular mechanisms by which thiazole derivatives exert their biological effects is crucial for the development of targeted therapies. A combination of in vitro experiments and computational modeling has provided significant insights into their modes of action.

In vitro studies have been instrumental in identifying the direct molecular targets of various thiazole derivatives. For example, some anticancer thiazoles have been found to inhibit tubulin polymerization, a critical process for cell division. acs.orgresearchgate.net The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. acs.orgresearchgate.net Other anticancer thiazole derivatives have been shown to target vascular endothelial growth factor receptor-2 (VEGFR-2), an important protein in angiogenesis. mdpi.com

In the context of antifungal activity, certain thiazole derivatives have been identified as inhibitors of lanosterol (B1674476) C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov

Computational studies, particularly molecular docking, have complemented experimental findings by predicting and visualizing the binding interactions between thiazole derivatives and their protein targets. These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors. For instance, docking studies have been used to elucidate the binding modes of thiazole derivatives within the active sites of tubulin and lanosterol C14α-demethylase. nih.govresearchgate.net These computational models can predict binding energies and identify key amino acid residues involved in the interaction, guiding the synthesis of new analogs with improved affinity. nih.gov

The following table provides a summary of molecular targets and mechanisms of action for selected thiazole derivatives.

Interactive Data Table: Molecular Targets and Mechanisms of Thiazole Derivatives| Compound Class | Biological Activity | Molecular Target | Mechanism of Action | Study Type | Reference(s) |

| 2,4-disubstituted thiazoles | Anticancer | Tubulin | Inhibition of tubulin polymerization | In vitro, Molecular Docking | acs.orgresearchgate.net |

| Thiazole derivatives | Anticancer | VEGFR-2 | Inhibition of receptor tyrosine kinase | In vitro | mdpi.com |

| 4-phenyl-1,3-thiazoles | Anti-Candida | Lanosterol C14α-demethylase | Inhibition of ergosterol biosynthesis | In vitro, Molecular Docking | nih.gov |

| 2-(2-hydrazinyl)thiazoles | Antimalarial | trans-2-enoyl acyl carrier protein reductase | Binding interaction studies | Molecular Docking | researchgate.net |

5 Ethyl 2,4 Dimethylthiazole As a Precursor and Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Compounds

The thiazole (B1198619) ring is a fundamental component in many significant natural products, such as Vitamin B1 (thiamine) and penicillin. nih.gov In synthetic chemistry, substituted thiazoles like 5-Ethyl-2,4-dimethylthiazole serve as crucial intermediates for creating more complex molecules. ontosight.ai The inherent reactivity of the thiazole core and its substituents allows for the construction of fused heterocyclic systems and multi-ring compounds.

For example, the Hantzsch thiazole synthesis, a classic method involving the reaction of a thioamide with an α-haloketone, is a foundational process for creating the initial thiazole ring. orgsyn.org Once formed, a trisubstituted thiazole like this compound can undergo further reactions. It can be envisioned as a building block for larger, more complex heterocyclic structures, which are of interest for their potential biological activities. The synthesis of various thiazole derivatives is a subject of ongoing research, aiming to produce novel compounds with specific desired properties. nih.gov

Derivatization for Tailored Chemical Properties

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties. For this compound, derivatization can occur at several positions, allowing for the fine-tuning of its chemical characteristics.

One common strategy in thiazole chemistry is the modification of substituent groups. For instance, a related compound, ethyl 2,4-dimethylthiazole-5-carboxylate, contains a reactive ester group at the 5-position. epa.gov This ester can be hydrolyzed to form 2,4-dimethylthiazole-5-carboxylic acid, which then serves as a handle for creating amide bonds or other functional groups. chemicalbook.com While this example uses an ester, the ethyl group at the 5-position and the methyl groups at the 2- and 4-positions of this compound also offer potential sites for chemical modification, albeit through different reaction pathways. Such modifications can alter the molecule's solubility, electronic profile, and steric hindrance, thereby tailoring its suitability for specific synthetic targets.

Intermediacy in Agrochemical and Pharmaceutical Scaffold Construction

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemical development. ontosight.ai A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for screening. Thiazole-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects. ontosight.ai

The utility of this compound lies in its role as an intermediate in the synthesis of these more complex, biologically active molecules. ontosight.ai By using this compound as a starting point, chemists can construct novel derivatives for evaluation as potential new drugs or pesticides. The development of new fungicides, for example, often involves the synthesis and testing of various heterocyclic compounds, and thiazole derivatives are a key area of this research. nih.gov The specific substitution pattern of this compound provides a unique starting point for creating new chemical entities within these research programs. ontosight.aifoodb.ca

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₁NS |

| Vitamin B1 (Thiamine) | C₁₂H₁₇N₄OS⁺ |

| Penicillin | C₁₆H₁₈N₂O₄S (General Formula) |

| 2,4-dimethylthiazole | C₅H₇NS |

| Chloroacetone | C₃H₅ClO |

| Thioacetamide | C₂H₅NS |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | C₈H₁₁NO₂S |

Contributions to Flavor Chemistry and Aroma Research

Identification in Diverse Food Systems and Processed Products

5-Ethyl-2,4-dimethylthiazole is a volatile compound that has been identified in numerous food products, particularly those that have undergone thermal processing. Its presence is a direct result of heat-induced chemical reactions between precursor molecules naturally found in the food matrix.

Research has consistently identified this compound as a volatile flavor component in various cooked meats. It is noted as a constituent in the aroma of cooked pork, fried chicken, and roast beef. thegoodscentscompany.com Studies focusing on the comparison of boiled beef and chicken broths have also detected the presence of thiazoles, which are key contributors to the characteristic meaty aroma. mdpi.com The formation of this compound in meat is largely attributed to the Maillard reaction, which occurs between amino acids and reducing sugars during cooking. mdpi.com

Beyond cooked meats, this compound is a well-documented component in a variety of roasted and thermally treated foods. It has been found in roasted peanuts, coffee, and yeast extract. thegoodscentscompany.com Specifically, it has been detected in both Robusta and Arabica coffees, as well as in nuts and certain types of mushrooms like the oyster mushroom (Pleurotus ostreatus). foodb.cahmdb.ca The roasting process, which involves high temperatures, facilitates the chemical reactions necessary for the formation of thiazoles, making them abundant in many fried or roasted foods. ccsenet.org

Table 1: Occurrence of this compound in Various Foodstuffs

| Food Product | Processing Method | Reference |

|---|---|---|

| Roast Beef | Roasting/Cooking | thegoodscentscompany.com |

| Fried Chicken | Frying/Cooking | thegoodscentscompany.com |

| Cooked Pork | Cooking | thegoodscentscompany.com |

| Boiled Beef Broth | Boiling/Cooking | mdpi.com |

| Boiled Chicken Broth | Boiling/Cooking | mdpi.com |

| Roasted Peanuts | Roasting | thegoodscentscompany.com |

| Coffee (Robusta & Arabica) | Roasting | foodb.cahmdb.ca |

| Mushrooms | Not specified | foodb.cahmdb.ca |

Sensory Perceptual Characteristics and Contribution to Aroma Profiles

Table 2: Sensory Descriptors for this compound

| Sensory Aspect | Descriptors | Reference |

|---|---|---|

| Odor | Nutty, Roasted, Meaty, Earthy | thegoodscentscompany.com |

| Taste | Earthy, Meaty, Nutty | foodb.cahmdb.ca |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Strategies

The traditional chemical synthesis of thiazoles, including 5-Ethyl-2,4-dimethylthiazole, often involves processes that raise environmental concerns. btbuspxb.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic routes. Inspired by the natural formation of thiazoles through the Maillard reaction and thermal degradation of sulfur-containing amino acids and thiamine (B1217682) during food processing, researchers are exploring biomimetic and biocatalytic approaches. btbuspxb.com These methods aim to replicate the mild reaction conditions found in nature to synthesize thiazole (B1198619) derivatives.

Furthermore, the exploration of eco-friendly solvent systems is a promising avenue. For instance, deep eutectic solvents (DES) are being investigated as green alternatives for the synthesis of related thiazole structures, such as thiazolo[5,4-d]thiazoles. mdpi.com This approach, which involves condensing dithiooxamide (B146897) with aromatic aldehydes, has shown promise in yielding the desired products under safe and environmentally friendly conditions. mdpi.com Such innovative strategies could be adapted for the large-scale, sustainable production of this compound, reducing the environmental footprint of its manufacturing process.

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Synthetic Strategy | Description | Advantages | Challenges |

| Traditional Chemical Synthesis | Often involves multi-step reactions with potentially hazardous reagents and solvents. orgsyn.org | Well-established and can produce high yields. | Environmental concerns, potential for by-product formation. btbuspxb.com |

| Biomimetic/Biocatalytic Synthesis | Utilizes enzymes or mimics natural reaction pathways to synthesize compounds. | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme stability and cost, lower yields compared to traditional methods. |

| Green Chemistry Approaches (e.g., DES) | Employs environmentally benign solvents and reagents. mdpi.com | Reduced environmental impact, potential for simplified purification. mdpi.com | Solvent recovery and reuse, optimization of reaction conditions for specific target molecules. mdpi.com |

Exploration of Untapped Biological Potentials in In Vitro Models

While this compound is primarily recognized for its sensory properties, the broader class of thiazole derivatives exhibits a wide range of biological activities. This has spurred interest in investigating the potential pharmacological applications of this compound using in vitro models. Research on other thiazole-containing compounds has revealed promising antitumor and antimicrobial properties. nih.govnih.gov For example, newly synthesized benzimidazole (B57391) and benzothiazole (B30560) derivatives containing a furan (B31954) ring have shown potential antitumor activity against human lung cancer cell lines. nih.gov

Future in vitro studies on this compound could explore its cytotoxicity against various cancer cell lines, its potential to inhibit microbial growth, and its anti-inflammatory or antioxidant activities. Such screening efforts could uncover previously unknown bioactivities, paving the way for its development as a lead compound in drug discovery.

Advanced Analytical Method Development for Enhanced Detection and Quantification

The accurate detection and quantification of this compound are crucial for quality control in the food and flavor industries. Current analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for this purpose. mdpi.comnist.gov However, there is a continuous drive to develop more sensitive, rapid, and high-throughput analytical methods.

Future research in this area will likely focus on the refinement of existing techniques and the exploration of novel analytical platforms. This could include the development of advanced sample preparation methods to enhance the extraction and concentration of the analyte from complex food matrices. Additionally, the application of multidimensional gas chromatography and advanced mass spectrometry techniques could provide greater resolution and sensitivity for the analysis of this and other volatile flavor compounds.

Application of Chemoinformatic and Machine Learning Approaches for Thiazole Discovery

The fields of chemoinformatics and machine learning are revolutionizing drug discovery and materials science, and their application to the study of thiazoles is a burgeoning area of research. nih.govnih.gov These computational tools can be employed to predict the properties and activities of novel thiazole derivatives, thereby accelerating the discovery of new compounds with desired characteristics. researchgate.netresearchgate.netmdpi.com

Machine learning algorithms can be trained on large datasets of known thiazole compounds to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can then be used to predict the biological activity, flavor profile, or other properties of new, untested thiazole structures, including derivatives of this compound. This in silico approach can significantly reduce the time and cost associated with synthesizing and screening new compounds in the laboratory. nih.gov

Table 2: Machine Learning Applications in Thiazole Research

| Application Area | Description | Potential Impact |

| Virtual Screening | Identifying promising thiazole candidates from large compound libraries for specific biological targets or flavor profiles. researchgate.net | Accelerated discovery of new bioactive compounds and flavor ingredients. |

| QSAR/QSPR Modeling | Predicting the biological activity or physical properties of thiazoles based on their chemical structure. mdpi.com | Guiding the design of more potent and effective thiazole derivatives. |

| De Novo Design | Generating novel thiazole structures with optimized properties. | Creation of entirely new thiazole compounds with tailored functionalities. |

Investigations into Structure-Odor Relationships for Flavor Enhancement

The relationship between the chemical structure of a molecule and its perceived odor is a complex and fascinating area of study. For this compound and other thiazoles, understanding this structure-odor relationship (SOR) is key to developing new and enhanced flavor profiles. adv-bio.com Thiazoles are known for their nutty, roasted, and meaty aroma characteristics. thegoodscentscompany.com

Future research will focus on systematically modifying the structure of this compound and related compounds to investigate how changes in substituent groups, their positions on the thiazole ring, and stereochemistry affect the resulting odor. By combining sensory evaluation with computational modeling, researchers can build predictive models that link specific structural features to distinct aroma notes. This knowledge will enable the targeted design of novel thiazole-based flavor compounds with unique and desirable sensory properties for use in a wide range of food products. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2,4-dimethylthiazole, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis of thiazole derivatives often involves cyclization reactions using precursors like thioureas or thioamides. For example, refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like LiCl (as in ) can improve yield. Key parameters include reaction time (e.g., 18 hours for hydrazide cyclization in ), temperature control, and solvent choice. Optimization should focus on yield reproducibility and purity, validated by melting point consistency (e.g., 141–143°C in ) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze proton environments (e.g., methyl and ethyl groups in the thiazole ring) and coupling patterns to confirm substitution positions. For example, aromatic protons in biphenyl-substituted thiazoles show distinct splitting ().

- IR : Identify C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretching bands characteristic of thiazoles .

- Mass Spectrometry : Match molecular ion peaks (e.g., molecular weight 127.21 g/mol for this compound) with calculated values ( ). Note: BenchChem data ( ) should be cross-validated with independent sources like NIST ().

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for thiazole derivatives, such as varying antimicrobial potency across structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., fluorophenyl vs. trifluoromethyl groups in ). For instance, compounds with electron-withdrawing groups (e.g., 22c in ) may show enhanced activity due to increased electrophilicity.

- Statistical Validation : Use dose-response curves and IC₅₀ values to quantify potency discrepancies. Address batch-to-batch variability via purity checks (HPLC ≥95%, as in ) and replicate assays .

Q. How can computational methods (e.g., molecular docking or NBO analysis) predict the interaction of this compound with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model ligand-receptor binding. For example, highlights thiazole-acetamide derivatives (e.g., 9c) binding to active sites via hydrogen bonding and π-π stacking.

- Natural Bond Orbital (NBO) Analysis : Evaluate charge distribution and hyperconjugative interactions to explain stability/reactivity trends (e.g., electron delocalization in the thiazole ring, as in ) .

Q. What experimental designs mitigate challenges in synthesizing air/moisture-sensitive thiazole intermediates?

- Methodology :

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent coupling in ).

- Protecting Groups : Temporarily shield reactive sites (e.g., acetyl groups in ) during multi-step syntheses.

- Real-Time Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Data Interpretation and Validation

Q. How should researchers validate conflicting melting point data for thiazole derivatives obtained from different sources?

- Methodology :

- Recrystallization : Purify samples using solvent pairs (e.g., water-ethanol in ) to eliminate impurities affecting melting ranges.

- Cross-Referencing : Compare data with peer-reviewed literature (e.g., melting points >280°C for high-purity analogs in ) and databases like NIST (). Avoid non-academic sources (e.g., BenchChem in ) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of thiazole compounds?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.

- ANOVA Testing : Identify significant differences between analogs (e.g., fluorinated vs. methylated derivatives in ) with post-hoc corrections (e.g., Tukey’s test).

- QC Measures : Include positive/negative controls and triplicate runs to minimize experimental noise .

Synthesis and Characterization Workflow

(Example for this compound derivatives)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.